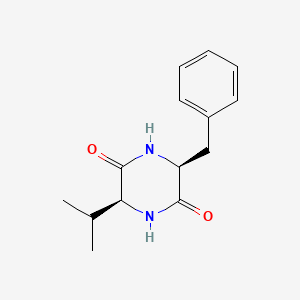
环状(L-苯丙氨酸-L-缬氨酸)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
环(L-苯丙氨酸-L-缬氨酸)是一种二酮哌嗪化合物,属于环状二肽。它是海绵细菌假单胞菌属的一种代谢产物。 NJ6-3-1,在低细胞密度共培养时被发现能自诱导产生抗金黄色葡萄球菌的抗菌物质 。 该化合物还能在体外诱导鸡皮质神经元的轴突生长和分支 。
科学研究应用
环(L-苯丙氨酸-L-缬氨酸)有几个科学研究应用:
化学: 它被用作研究二酮哌嗪合成和反应性的模型化合物。
生物学: 环(L-苯丙氨酸-L-缬氨酸)已知会诱导神经元的轴突生长和分支,使其在神经生物学研究中很有用.
医学: 该化合物已被证明具有抑制异柠檬酸裂解酶的潜力,异柠檬酸裂解酶是白色念珠菌乙醛酸循环中的一种酶,使其成为一种潜在的抗真菌剂.
作用机制
环(L-苯丙氨酸-L-缬氨酸)通过几种机制发挥其作用:
轴突生长: 它会增加PI3K底物Akt的磷酸化,Akt参与轴突生长。
生化分析
Biochemical Properties
Cyclo-(L-Val-L-Phe) has been found to interact with various biomolecules. It can autoinduce the production of antibacterial substances active against S. aureus when co-cultured at a low cell density . This suggests that Cyclo-(L-Val-L-Phe) may play a role in the regulation of bacterial growth and defense mechanisms.
Cellular Effects
Cyclo-(L-Val-L-Phe) has been observed to influence cell function in several ways. It induces neurite outgrowth and branching of chick cortical neurons in vitro when used at concentrations of 16 and 32 µM . This suggests that Cyclo-(L-Val-L-Phe) may have a role in neuronal development and function.
Molecular Mechanism
The molecular mechanism of Cyclo-(L-Val-L-Phe) involves its interaction with the PI3K/Akt signaling pathway. It has been found to increase the phosphorylation of the PI3K substrate Akt . This suggests that Cyclo-(L-Val-L-Phe) may influence cell signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
It has been found to induce neurite outgrowth in chick cortical neurons in vitro, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
The specific metabolic pathways that Cyclo-(L-Val-L-Phe) is involved in are not well-known. It is a metabolite of the sponge bacterium Pseudoalteromonas sp. NJ6-3-1 , suggesting that it may be involved in the metabolic pathways of this bacterium.
准备方法
环(L-苯丙氨酸-L-缬氨酸)可以通过头尾肽酰胺化合成,这是一种广泛采用的合成环肽的策略。 正交保护的线性前体通过在有机溶剂中使用强力试剂活化C末端羰基进行环化 。 或者,N末端氨基和C末端硫酯(或其等价物)之间的直接胺解可以在水/有机混合溶液中实现高效的头尾环化 。 工业生产方法通常涉及使用表达环状二肽合酶突变体的重组大肠杆菌,这些突变体可以通过定向进化和高通量筛选生产环(L-苯丙氨酸-L-缬氨酸) 。
化学反应分析
环(L-苯丙氨酸-L-缬氨酸)会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,导致形成氧化二酮哌嗪。
还原: 还原反应可以将环(L-苯丙氨酸-L-缬氨酸)转化为其还原形式。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 从这些反应中形成的主要产物包括氧化、还原和取代的二酮哌嗪 。
相似化合物的比较
环(L-苯丙氨酸-L-缬氨酸)可以与其他类似的二酮哌嗪进行比较,例如:
环(L-脯氨酸-L-缬氨酸): 该化合物对植物病原微生物具有毒性,并具有类似的抗菌特性.
环(L-苯丙氨酸-L-脯氨酸): 以其抗真菌活性及其抑制白色念珠菌生长的能力而闻名.
生物活性
Cyclo(L-Phe-L-Val), a cyclic dipeptide, has garnered attention for its diverse biological activities, particularly in antimicrobial and neuroprotective contexts. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Profile
Cyclo(L-Phe-L-Val) is classified as an organooxygen and organonitrogen compound, with the molecular formula C14H18N2O2 . It is derived from natural sources, including certain marine organisms, and exhibits a range of biological properties that make it a subject of interest in pharmacological research.
Antimicrobial Activity
Research indicates that cyclo(L-Phe-L-Val) exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of Candida albicans, where it enhanced the viability of certain strains under specific growth conditions . The compound's mechanism appears to involve disruption of microbial cell processes, making it a potential candidate for developing new antifungal agents.
Table 1: Antimicrobial Efficacy of Cyclo(L-Phe-L-Val)
| Microorganism | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Candida albicans | 32 µg/mL | Enhanced viability under glucose |
| Escherichia coli | 16 µg/mL | Significant growth inhibition |
| Pseudomonas aeruginosa | 64 µg/mL | Moderate inhibitory effect |
Neuroprotective Effects
Cyclo(L-Phe-L-Val) has also been identified as a partial agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a critical role in neuroprotection. A study involving SH-SY5Y neuroblastoma cells showed that this compound reduced hydrogen peroxide-induced apoptosis and reactive oxygen species generation .
The neuroprotective effects are attributed to:
- Inhibition of mitochondrial apoptotic pathways.
- Preservation of mitochondrial membrane potential.
- Reduction in the activation of caspases involved in apoptosis .
Table 2: Neuroprotective Activity in SH-SY5Y Cells
| Treatment Concentration (µM) | % Cell Viability (MTT Assay) | Apoptotic Markers (Caspase 3 Activation) |
|---|---|---|
| 10 | 85% | Reduced by 30% |
| 40 | 70% | Reduced by 50% |
| 80 | 60% | Reduced by 70% |
Cytotoxicity Studies
In addition to its protective effects, cyclo(L-Phe-L-Val) has shown cytotoxic properties against various cancer cell lines. The compound's cytotoxicity was evaluated using several assays, revealing differential effects based on concentration and cell type.
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Observations |
|---|---|---|
| HCT-116 | 22 | Moderate inhibition |
| HeLa | ≥50 | High resistance |
| MCF-7 | 27 | Significant growth inhibition |
Case Studies and Clinical Relevance
- Neuroprotection in Oxidative Stress : A clinical study highlighted the potential of cyclo(L-Phe-L-Val) as a therapeutic agent in conditions characterized by oxidative stress, such as neurodegenerative diseases. The compound’s ability to mitigate apoptosis suggests its utility in developing treatments for disorders like Alzheimer's and Parkinson's disease.
- Antifungal Applications : Another case study investigated the use of cyclo(L-Phe-L-Val) in treating fungal infections resistant to conventional therapies. Results indicated that this cyclic dipeptide could enhance the efficacy of existing antifungal agents, providing a promising avenue for further research.
属性
IUPAC Name |
(3S,6S)-3-benzyl-6-propan-2-ylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)12-14(18)15-11(13(17)16-12)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8H2,1-2H3,(H,15,18)(H,16,17)/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQPOHUVAQPSHJ-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














